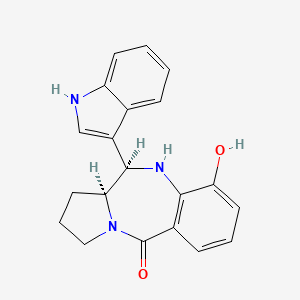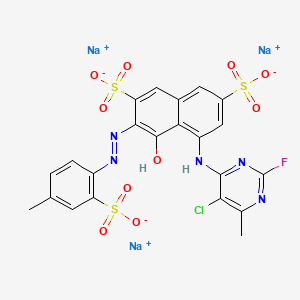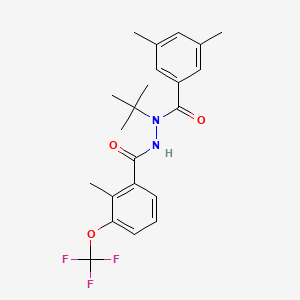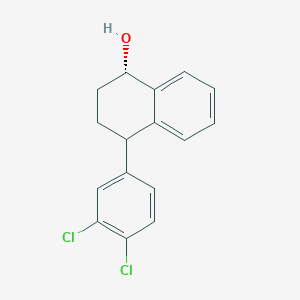![molecular formula C21H24O6 B13403703 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen is a natural product that belongs to the coumarins category. The compound has a molecular formula of C21H24O6 and a molecular weight of 372.4 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves several steps. One of the key steps includes the oxidation of cis-/trans-geraniols to cis-/trans-geranials using Dess-Martin oxidant reagent (DMP). This is followed by further oxidation to cis-/trans-geranic acids with sodium chlorite (NaClO2) . The final step involves the coupling of the geranic acid derivative with psoralen under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, characterization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like Dess-Martin oxidant reagent (DMP) and sodium chlorite (NaClO2) . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Aplicaciones Científicas De Investigación
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and products with specific properties.
Mecanismo De Acción
The mechanism of action of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress and inflammation pathways.
Comparación Con Compuestos Similares
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen can be compared with other similar compounds, such as:
Geranyl palmitate: A compound with a similar structure but different functional groups.
Citronellyl palmitate: Another related compound with distinct chemical properties.
6,7-Dihydroxy-3,7-dimethyloct-2-enoic acid: A compound with similar biological activities.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H24O6 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
9-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-16(22)21(2,3)24)8-10-26-20-18-15(9-11-25-18)12-14-5-7-17(23)27-19(14)20/h5,7-9,11-12,16,22,24H,4,6,10H2,1-3H3/b13-8+ |
Clave InChI |
HWQSPRJGHSGSPF-MDWZMJQESA-N |
SMILES isomérico |
C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CCC(C(C)(C)O)O |
SMILES canónico |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC(C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)


![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)


![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)

